5-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a fluorophenyl group, a nitrophenylmethylsulfanyl group, and a pyrimidoquinoline core, making it an interesting subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoquinoline core, followed by the introduction of the fluorophenyl and nitrophenylmethylsulfanyl groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, sulfur-containing compounds, and fluorinating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
5-(4-bromophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability, lipophilicity, and ability to interact with biological targets compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C24H19FN4O4S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19FN4O4S/c25-15-8-6-14(7-9-15)19-20-17(2-1-3-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-4-10-16(11-5-13)29(32)33/h4-11,19H,1-3,12H2,(H2,26,27,28,31) |
InChI Key |
GEMZEKRBCDJGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F)C(=O)C1 |
Origin of Product |
United States |
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